Pomegralignan

Description

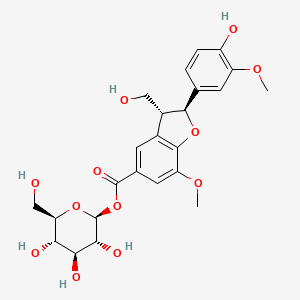

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28O12 |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C24H28O12/c1-32-15-6-10(3-4-14(15)27)21-13(8-25)12-5-11(7-16(33-2)22(12)35-21)23(31)36-24-20(30)19(29)18(28)17(9-26)34-24/h3-7,13,17-21,24-30H,8-9H2,1-2H3/t13-,17+,18+,19-,20+,21+,24-/m0/s1 |

InChI Key |

DRSIREWMODXMBU-WTJKROCISA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pomegralignan: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomegralignan is a neolignan glycoside that has been isolated from the arils and pericarps of the pomegranate fruit (Punica granatum L.).[1] While much of the research on pomegranate's health benefits has centered on more abundant polyphenols like punicalagin and ellagic acid, the discovery of unique compounds such as this compound offers new avenues for investigation into the fruit's diverse phytochemical profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, based on the current scientific literature.

Chemical Structure and Physicochemical Properties

This compound was first isolated and its structure elucidated by Ito et al. in 2014.[1] It is characterized as a glucose ester of a neolignan.[1] The complete chemical structure and a summary of its physicochemical properties are presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H32O12 | [1] |

| Molecular Weight | 536.53 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D^25 -25.0 (c 0.1, MeOH) | [1] |

Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

| Position | 13C (δC) | 1H (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 134.8 | |

| 2 | 112.5 | 6.88 (d, J=1.9) |

| 3 | 149.9 | |

| 4 | 149.1 | |

| 5 | 116.3 | 6.75 (dd, J=8.2, 1.9) |

| 6 | 121.3 | 6.80 (d, J=8.2) |

| 7 | 89.2 | 4.98 (d, J=7.8) |

| 8 | 54.7 | 3.55 (m) |

| 9 | 73.1 | 4.25 (dd, J=10.8, 4.8), 3.90 (dd, J=10.8, 6.0) |

| 3-OMe | 56.5 | 3.87 (s) |

| 4-OMe | 56.4 | 3.85 (s) |

| Glucose | ||

| 1' | 95.4 | 5.65 (d, J=8.0) |

| 2' | 74.2 | 3.50 (dd, J=9.2, 8.0) |

| 3' | 78.0 | 3.65 (t, J=9.2) |

| 4' | 71.8 | 3.58 (t, J=9.2) |

| 5' | 78.7 | 3.75 (ddd, J=9.2, 6.0, 2.4) |

| 6'a | 64.8 | 4.45 (dd, J=12.0, 2.4) |

| 6'b | 64.8 | 4.28 (dd, J=12.0, 6.0) |

Data extracted from Ito et al., 2014.[1]

Biological Properties

This compound has been evaluated for its inhibitory activity against the formation of advanced glycation end products (AGEs).[1] AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes and its complications.

Table 3: Inhibitory Activity of this compound on Advanced Glycation End Product (AGE) Formation

| Compound | IC50 (µM) |

| This compound | 120 |

| Aminoguanidine (Positive Control) | 1100 |

Data extracted from Ito et al., 2014.[1]

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is based on the methodology described by Ito et al. (2014).[1]

-

Extraction: Fresh arils of Punica granatum are juiced, and the resulting juice is centrifuged to remove solids. The supernatant is then subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water, and the phenolic fraction is eluted with methanol.

-

Fractionation: The methanol eluate is concentrated and then chromatographed on a Toyopearl HW-40F column, eluting with a stepwise gradient of aqueous methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile and water.

-

Final Purification: The final purification is achieved through another round of preparative HPLC to yield pure this compound as an amorphous powder.

Caption: Workflow for the isolation of this compound from pomegranate arils.

Inhibition of Advanced Glycation End Product (AGE) Formation Assay

The inhibitory effect of this compound on AGE formation was assessed using an in vitro assay as described by Ito et al. (2014).[1]

-

Reaction Mixture: A solution of bovine serum albumin (BSA), glucose, and phosphate buffer is prepared.

-

Incubation: this compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations. A positive control (aminoguanidine) and a negative control (solvent only) are also included. The mixtures are incubated at 37°C for 7 days.

-

Measurement: The formation of fluorescent AGEs is measured using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the sample-treated mixtures to that of the negative control. The IC50 value is determined from the dose-response curve.

Caption: Experimental workflow for the AGE formation inhibition assay.

Signaling Pathways and Mechanism of Action

The study by Ito et al. (2014) focused on the inhibitory effect of this compound on the formation of AGEs, which is a non-enzymatic chemical process.[1] The direct interaction with and potential quenching of reactive carbonyl species is a likely mechanism for this observed activity. At present, there is no published research detailing the specific signaling pathways modulated by this compound.

Caption: Logical relationship of this compound's inhibitory effect on AGE formation.

Conclusion

This compound represents a novel neolignan glycoside from pomegranate with demonstrated in vitro activity against the formation of advanced glycation end products.[1] While current knowledge is limited to its chemical characterization and this specific biological effect, its unique structure warrants further investigation into its bioavailability, metabolism, and potential effects on various cellular signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon the initial findings. Future studies are needed to fully elucidate the therapeutic potential of this compound and its role in the overall health benefits attributed to pomegranate consumption.

References

The Enigma of "Pomegralignan": A Technical Guide to the Discovery, Isolation, and Bioactivity of Lignans and Punicalagin from Pomegranate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While the term "pomegralignan" lacks specific designation in current scientific literature, this guide addresses the core inquiry by focusing on the well-documented and scientifically significant bioactive compounds in pomegranate (Punica granatum L.): lignans and the potent ellagitannin, punicalagin . This document provides a comprehensive overview of their discovery, detailed protocols for their isolation and purification, quantitative analysis of their biological activities, and an exploration of their modulation of key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction: Deconstructing the Bioactives of Pomegranate

Pomegranate has been recognized for its medicinal properties for centuries. Modern phytochemical research has identified a plethora of bioactive molecules responsible for its therapeutic effects, primarily polyphenols. Among these, lignans and ellagitannins, particularly punicalagin, have garnered significant attention for their antioxidant, anti-inflammatory, and anti-cancer properties.[1] Lignans are a class of phytoestrogens, while punicalagin is one of the largest known polyphenols by molecular weight and is the most abundant antioxidant in pomegranate juice.[2] This guide will delve into the scientific underpinnings of these key compounds.

Discovery and Structural Elucidation

The identification of lignans and punicalagin in pomegranate has been a result of extensive chromatographic and spectroscopic analysis.

Lignans in Pomegranate: Several types of lignans, including furofuran, dibenzylbutane, and dibenzylbutyrolactone lignans, have been identified in various parts of the pomegranate plant.[3] Isolariciresinol has been identified as the predominant lignan in the twigs, peel, and mesocarp.[3][4]

Punicalagin: This complex ellagitannin was first isolated and its structure elucidated from the bark of Punica granatum L.[2] Its structure has been confirmed as 2, 3-(S)-hexahydroxydiphenoyl-4, 6-(S, S)-gallagyl-D-glucose.[2] Punicalagin exists as two anomers, α and β.[5]

Structural elucidation of these compounds has heavily relied on a combination of advanced spectroscopic techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR have been crucial for determining the complex stereochemistry and connectivity of these molecules.[6][7][8][9][10]

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB)-MS and Electrospray Ionization (ESI)-MSn have been instrumental in determining molecular weights and fragmentation patterns, aiding in structural confirmation.[2][6][11]

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional information on functional groups and conjugation within the molecules.[6]

Quantitative Data: Distribution and Bioactivity

Distribution of Lignans and Punicalagin in Pomegranate

The concentration of these bioactive compounds varies significantly depending on the part of the fruit and the processing methods.

| Compound | Pomegranate Part | Concentration (mg/kg dry matter) | Reference |

| Isolariciresinol | Twigs | 45.8 | [3][4] |

| Peel | 10.5 | [3][4] | |

| Mesocarp | 5.0 | [3][4] | |

| Punicalagin (α and β) | Peel | 120,900 - 210,600 | [12] |

| Juice | 7 - 300 (mg/L) | [13] |

Table 1: Quantitative distribution of isolariciresinol and punicalagin in various parts of the pomegranate plant and its products.

Biological Activity: In Vitro Efficacy

The cytotoxic and enzyme-inhibitory activities of pomegranate extracts and their purified components have been extensively studied.

| Compound/Extract | Cell Line/Enzyme | IC50 Value | Reference |

| Pomegranate Peel Extract | HepG2 (Liver Cancer) | 1.95 µg/mL | [14] |

| MCF-7 (Breast Cancer) | 5 µg/mL | [14] | |

| PC-3 (Prostate Cancer) | 5 µg/mL | [14] | |

| A549 (Lung Cancer) | 5 µg/mL | [14] | |

| HCT-116 (Colon Cancer) | 102.31 µg/mL | [15] | |

| Punicalagin | LNCaP (Prostate Cancer) | ~50 µM (for 60% inhibition) | [16] |

| PC-3 (Prostate Cancer) | ~50 µM (for 52% inhibition) | [16] | |

| HeLa (Cervical Cancer) | 100 µg/mL | [17] | |

| Pomegranate Ethanolic Hull Extract | Aldose Reductase (Rat Lens) | 3 - 33.3 µg/mL | [18] |

| Pomegranate Vinegar | DPPH radical scavenging | 2.21 µg/mL | [19] |

| Pomegranate Juice | COX-2 Enzyme | 38.8% inhibition (post-supplementation plasma) | [20] |

Table 2: Summary of IC50 values and inhibitory activity of pomegranate extracts and punicalagin.

Experimental Protocols

Extraction of Lignans and Punicalagin

The choice of solvent and extraction method is critical for maximizing the yield of target compounds.

Protocol 1: General Solvent Extraction of Lignans

-

Sample Preparation: Air-dry or freeze-dry the pomegranate material (e.g., peel, twigs).[21] Grind the dried material to a fine powder.

-

Extraction: Perform sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent like ethanol or acetone to extract the lignans.[22] Soxhlet extraction or heated reflux at 80-100°C for several hours is commonly employed.[21]

-

Hydrolysis (Optional): For lignan glycosides, an acid, alkaline, or enzymatic hydrolysis step may be necessary to yield the aglycones.[22]

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator.

Protocol 2: Extraction of Punicalagin from Pomegranate Peel

-

Sample Preparation: Crush fresh or dried pomegranate peel into a powder.[23]

-

Extraction: Macerate the peel powder in an ethanol-water mixture (e.g., 50% ethanol) at a controlled temperature (e.g., 45°C) for 30 minutes.[24] Alternatively, use methanol for higher yields.[25]

-

Filtration and Concentration: Filter the mixture to remove solid residues. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Isolation and Purification

Chromatographic techniques are essential for isolating the target compounds from the crude extracts.

Protocol 3: Column Chromatography for Lignan and Punicalagin Purification

-

Stationary Phase: Pack a glass column with an appropriate stationary phase. For lignans, silica gel is commonly used.[26] For punicalagin, a macroporous resin (e.g., XAD-16) is effective.[23]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

Lignans (Silica Gel): Elute with a gradient of non-polar to polar solvents (e.g., a dichloromethane:ethanol gradient).[21]

-

Punicalagin (Macroporous Resin): After loading the aqueous extract, wash the column with water to remove sugars and other polar impurities. Elute the bound punicalagin with an ethanol solution (e.g., 50-60% ethanol).[27]

-

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Final Purification: Pool the fractions containing the pure compound and remove the solvent. Further purification can be achieved using preparative HPLC or mass-directed semi-preparative LC-MS for very high purity.[24][28]

Quantitative Analysis by HPLC-DAD-ESI/MSn

This method allows for the characterization and quantification of lignans and punicalagin.[3][4][29]

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MSn).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: DAD is used for quantification based on UV absorbance at specific wavelengths. ESI-MSn is used for structural confirmation based on mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantification: Generate a standard curve using a certified reference standard of the target compound (e.g., isolariciresinol or punicalagin) to determine the concentration in the samples.

Modulation of Signaling Pathways

Pomegranate polyphenols exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell proliferation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli (like TNF-α or IL-1β) lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and triggers the degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[30] Pomegranate extract has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[1][31][32]

References

- 1. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tannins and Related Compounds. XL. : Revision of the Structures of Punicalin and Punicalagin, and Isolation and Characterization of 2-O-Galloylpunicalin from the Bark of Punica granatum L. [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Determination of lignans in edible and nonedible parts of pomegranate (Punica granatum L.) and products derived therefrom, particularly focusing on the quantitation of isolariciresinol using HPLC-DAD-ESI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Postharvest NMR Metabolomic Profiling of Pomegranates Stored Under Low-Pressure Conditions: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR-Based Analysis of Pomegranate Juice Using Untargeted Metabolomics Coupled with Nested and Quantitative Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Aldose reductase inhibitory activity and antioxidant capacity of pomegranate extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ACG Publications - Comparative Evaluation of Antioxidant and Enzyme Inhibition Activities of Pomegranate Vinegars and Extracts [acgpubs.org]

- 20. Bioavailable constituents/metabolites of pomegranate (Punica granatum L) preferentially inhibit COX2 activity ex vivo and IL-1beta-induced PGE2 production in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. CN106349301A - Method for separating and purifying punicalagin in pomegranate peel - Google Patents [patents.google.com]

- 24. A review on the extraction of polyphenols from pomegranate peel for punicalagin purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]

- 25. Characterization of pomegranate peel extracts obtained using different solvents and their effects on cell cycle and apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bot Verification [rasayanjournal.co.in]

- 27. CN104327131A - Method for extracting punicalagin from pomegranate peel - Google Patents [patents.google.com]

- 28. scribd.com [scribd.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A polyphenol-rich pomegranate fruit extract suppresses NF-κB and IL-6 expression by blocking the activation of IKKβ and NIK in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pomegranate fruit extract inhibits UVB-induced inflammation and proliferation by modulating NF-κB and MAPK signaling pathways in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Anti-Inflammatory Mechanism Involved in Pomegranate-Mediated Prevention of Breast Cancer: the Role of NF-κB and Nrf2 Signaling Pathways [mdpi.com]

The Biosynthetic Pathway of Pomegralignan in Punica granatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomegralignan, a dihydrobenzofuran-type neolignan glycoside found in the aril and fruit peel of Punica granatum, has garnered interest for its potential bioactive properties. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established biochemistry of lignan and neolignan formation in plants. While the precise enzymatic machinery in pomegranate is yet to be fully elucidated, this document provides a robust theoretical framework based on homologous pathways, quantitative data from pomegranate tissues, and detailed experimental protocols for the analysis of this compound and its precursors. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biosynthesis of this compound.

Introduction

Punica granatum L., commonly known as pomegranate, is a rich source of a diverse array of bioactive phytochemicals, including polyphenols, flavonoids, and tannins. Among these, the lignan constituents are of growing interest due to their potential health benefits. This compound, a unique dihydrobenzofuran neolignan glycoside, has been identified in the edible arils and the peel of the pomegranate fruit. Lignans, in general, are formed by the oxidative coupling of two phenylpropanoid units. This guide provides an in-depth overview of the proposed biosynthetic route to this compound, starting from the core phenylpropanoid pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate pathway, which provides the precursor L-phenylalanine for the general phenylpropanoid pathway. The subsequent steps are hypothesized to involve a series of enzymatic reactions leading to the formation of monolignol precursors, followed by oxidative coupling and subsequent modifications to yield the final this compound structure.

The Phenylpropanoid Pathway: A Common Precursor Route

The initial stages of the pathway are well-established in higher plants:

-

L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid .

-

Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid .

-

p-Coumaric acid is further processed by a cascade of enzymes including 4-coumarate:CoA ligase (4CL) , hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) , p-coumaroyl shikimate 3'-hydroxylase (C3'H) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) to produce the key monolignols: p-coumaryl alcohol , coniferyl alcohol , and sinapyl alcohol .

Oxidative Coupling: The Key Step in Lignan Formation

The formation of the characteristic dihydrobenzofuran ring of this compound is proposed to occur through the oxidative coupling of two monolignol radicals. This critical step is likely mediated by two classes of enzymes:

-

Laccases: These multi-copper containing oxidases are proposed to catalyze the one-electron oxidation of monolignols, such as coniferyl alcohol, to generate monolignol radicals.[1][2][3]

-

Dirigent Proteins (DIRs): These proteins are believed to guide the stereoselective coupling of the monolignol radicals.[4][5][6] In the absence of dirigent proteins, the coupling of radicals would result in a random mixture of stereoisomers. The specific dirigent protein involved would determine the precise regiochemistry and stereochemistry of the resulting lignan.

For the formation of a dihydrobenzofuran neolignan like this compound, two monolignol radicals would undergo an 8-5' coupling.

Post-Coupling Modifications

Following the oxidative coupling, the resulting dihydrobenzofuran neolignan scaffold is likely to undergo further modifications to yield this compound. These modifications may include:

-

Glycosylation: The addition of a sugar moiety, a common modification of plant secondary metabolites that can alter their solubility, stability, and biological activity. This step would be catalyzed by a specific UDP-glycosyltransferase (UGT) .

-

Other modifications: Additional hydroxylations, methylations, or other enzymatic modifications could occur to arrive at the final structure of this compound.

Quantitative Data on Lignans and Precursors in Punica granatum

While quantitative data specifically for this compound is limited, studies have quantified related lignans and phenolic precursors in various pomegranate tissues. This data provides an indication of the metabolic flux through the phenylpropanoid pathway towards lignan biosynthesis.

| Compound | Tissue | Concentration (mg/kg dry matter) | Reference |

| Isolariciresinol | Mesocarp | 5.0 | [7][8] |

| Isolariciresinol | Peel | 10.5 | [7][8] |

| Isolariciresinol | Twigs | 45.8 | [7][8] |

| Punicalagin | Pericarp | 138,232 | [9] |

| Gallic Acid | Pericarp | 18,534 | [9] |

| Ellagic Acid | Pericarp | 12,698 | [9] |

Experimental Protocols

Extraction of Lignans from Punica granatum Tissues

Objective: To extract lignans and other phenolic compounds from pomegranate tissues for subsequent analysis.

Materials:

-

Fresh or lyophilized pomegranate tissue (e.g., peel, arils).

-

Mortar and pestle or a suitable grinder.

-

Methanol, ethanol, acetone, ethyl acetate.

-

Centrifuge.

-

Rotary evaporator.

Protocol:

-

Homogenize the plant material in liquid nitrogen using a mortar and pestle.

-

Extract the homogenized tissue with a suitable solvent system. A common starting point is 80% methanol. Use a sample-to-solvent ratio of approximately 1:10 (w/v).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for further analysis or purification.

Quantification of this compound and Precursors by HPLC-DAD-ESI/MSn

Objective: To identify and quantify this compound and its precursors in pomegranate extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MSn).

-

A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

Gradient Elution:

A typical gradient could be:

-

0-5 min, 5% B

-

5-40 min, linear gradient to 50% B

-

40-45 min, linear gradient to 95% B

-

45-50 min, hold at 95% B

-

50-55 min, return to 5% B

-

55-60 min, re-equilibration at 5% B

Detection:

-

DAD: Monitor at wavelengths relevant for phenylpropanoids (e.g., 280 nm, 320 nm).

-

ESI-MSn: Operate in both positive and negative ion modes to obtain comprehensive data. Use fragmentation (MSn) to aid in the structural elucidation of compounds.

Quantification:

-

Prepare standard curves for available authentic standards of precursors (e.g., p-coumaric acid, ferulic acid) and, if available, this compound.

-

Quantify the compounds in the extracts by comparing their peak areas to the standard curves.

Signaling Pathways and Regulation

The biosynthesis of phenylpropanoids, including lignans, is tightly regulated at the transcriptional level. Various transcription factor families, such as MYB , bHLH , and WRKY , are known to control the expression of genes encoding the biosynthetic enzymes.[10][11] Environmental stresses, such as pathogen attack or UV radiation, can induce the expression of these transcription factors, leading to an increased production of defensive compounds like lignans. The specific regulatory network governing this compound biosynthesis in Punica granatum is an area that warrants further investigation.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Punica granatum.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit putative, overview of the biosynthetic pathway of this compound in Punica granatum. The proposed pathway, initiated from the phenylpropanoid pathway and involving key oxidative coupling steps mediated by laccases and dirigent proteins, offers a solid foundation for future research. The immediate research priorities should focus on the identification and characterization of the specific laccase and dirigent protein genes and their corresponding enzymes in pomegranate. Furthermore, detailed metabolomic and transcriptomic studies are required to validate the proposed pathway and to uncover the regulatory networks that control the biosynthesis of this intriguing neolignan. Elucidating the complete biosynthetic pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound for its potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00259G [pubs.rsc.org]

- 4. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of lignans in edible and nonedible parts of pomegranate (Punica granatum L.) and products derived therefrom, particularly focusing on the quantitation of isolariciresinol using HPLC-DAD-ESI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

Pomegralignan: An Obscure Lignan in the Vast Phytochemical Landscape of Pomegranate

While the pomegranate fruit (Punica granatum L.) is a subject of extensive scientific inquiry, a comprehensive review of the existing literature reveals that pomegralignan, a specific lignan identified within the fruit, remains a largely understudied phytochemical. This technical overview synthesizes the currently available information on this compound and highlights the significant knowledge gaps that preclude the development of an in-depth guide on its specific role in pomegranate phytochemistry.

Chemical Identity and Discovery

This compound has been identified as a dihydrobenzofuran-type neolignan glycoside.[1][2][3][4][5] Its structure was elucidated based on spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), as part of a broader investigation into the polyphenolic constituents of pomegranate arils and pericarps.[3][5][6] The initial discovery and structural characterization of this compound were reported in a 2014 study by Ito et al., which also identified two new ellagitannin oligomers.[5] This foundational study stands as the primary source of information on the chemical nature of this compound.

Occurrence in Pomegranate

This compound has been detected in the arils and fruit peel of the pomegranate.[1][2][4][5][7] However, quantitative data regarding its concentration in these or other tissues of the pomegranate plant are not available in the current scientific literature. It is listed among numerous other lignans and phytochemicals, suggesting it may be a minor constituent compared to more abundant compounds like punicalagin and ellagic acid.[1][7][8]

Biosynthesis

The biosynthetic pathway of this compound has not been specifically elucidated. Lignans, in general, are synthesized via the phenylpropanoid pathway, but the specific enzymatic steps leading to the formation of this particular dihydrobenzofuran-type neolignan glycoside in pomegranate have not been investigated or reported.

Biological Activity and Mechanism of Action

The biological activity of isolated this compound has been explored in a very limited context. The seminal study by Ito et al. (2014) examined the inhibitory effects of various polyphenolic constituents isolated from pomegranate on the formation of advanced glycation end products (AGEs).[5] While the study reported that all tested ellagitannins were potent inhibitors, specific quantitative data or detailed mechanistic insights for this compound's activity were not the primary focus and are not extensively detailed.

An in silico study on the anti-tuberculosis activity of pomegranate phytochemicals included this compound in its list of docked molecules against various protein targets.[9][10] However, this computational study does not provide experimental validation of this compound's bioactivity.

Crucially, there are no published in vitro or in vivo studies that investigate the specific mechanisms of action of this compound, nor are there any reports of its modulation of specific signaling pathways.

Extraction and Isolation

Data Presentation and Visualization

Due to the scarcity of research dedicated to this compound, it is not possible to generate the requested data tables summarizing quantitative information or detailed experimental protocols. Similarly, the lack of information on its mechanism of action means that no signaling pathway diagrams can be created.

Conclusion and Future Directions

This compound is a structurally characterized neolignan glycoside found in pomegranate. However, beyond its initial discovery and a preliminary assessment of its AGEs inhibitory potential, there is a profound lack of scientific data regarding its biosynthesis, quantification, and specific biological roles. The current body of evidence is insufficient to support the creation of a detailed technical guide or whitepaper on this specific compound.

Future research is warranted to understand the potential significance of this compound within the broader context of pomegranate's health benefits. Key areas for investigation include:

-

Quantitative Analysis: Development and validation of analytical methods to quantify this compound in different pomegranate cultivars, tissues, and commercial products.

-

Biosynthetic Pathway Elucidation: Genetic and metabolomic studies to uncover the specific enzymatic steps involved in its synthesis.

-

In-depth Bioactivity Studies: Comprehensive in vitro and in vivo studies to determine its biological effects and elucidate its mechanisms of action, including its impact on cellular signaling pathways.

-

Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion to understand its bioavailability.

Until such research is conducted, this compound will remain a minor, poorly understood component of the complex and fascinating phytochemistry of the pomegranate.

Alternative Proposal: A Comprehensive Technical Guide on Punicalagin

Given the limited information on this compound, we propose to develop an in-depth technical guide on punicalagin , the most abundant and well-researched polyphenol in pomegranate. Ample data is available to fulfill all the core requirements of the original request for this compound, including:

-

Quantitative Data: Tables summarizing the concentration of punicalagin in various pomegranate tissues and products, as well as its efficacy in various biological assays (e.g., IC50 values).

-

Experimental Protocols: Detailed methodologies for the extraction, purification, and analysis of punicalagin, as well as protocols for a range of in vitro and in vivo studies.

-

Signaling Pathway Diagrams: Graphviz diagrams illustrating the modulation of key signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) by punicalagin.

This alternative would provide a valuable and data-rich resource for researchers, scientists, and drug development professionals interested in the core phytochemistry of pomegranate.

References

- 1. Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hindustanuniv.ac.in [hindustanuniv.ac.in]

- 3. oka-pu.repo.nii.ac.jp [oka-pu.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Ellagitannin oligomers and a neolignan from pomegranate arils and their inhibitory effects on the formation of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 7. Molecular targets of pomegranate (Punica granatum) in preventing cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijpsonline.com [ijpsonline.com]

The Cellular Mechanisms of Pomegralignan: A Technical Guide for Researchers

Introduction

Pomegralignan, a key bioactive constituent derived from pomegranate (Punica granatum), has garnered significant scientific interest for its potential therapeutic applications. Comprising a complex mixture of polyphenols, primarily ellagitannins such as punicalagin, as well as flavonoids and anthocyanins, pomegranate extracts and their metabolites exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of action of this compound and its principal components, with a focus on their effects on key signaling pathways implicated in disease pathogenesis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the investigation of natural compounds for therapeutic purposes.

Core Mechanisms of Action

The therapeutic potential of this compound can be attributed to its multifaceted effects at the cellular level. The primary mechanisms include the modulation of critical signaling pathways, induction of apoptosis, and inhibition of angiogenesis, all of which are underpinned by its potent antioxidant and anti-inflammatory activities.

Anti-Cancer Effects

This compound and its metabolites, notably punicalagin and urolithins, have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This is achieved through the modulation of signaling pathways that govern cell cycle progression, survival, and apoptosis.

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound constituents have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of punicalagin and pomegranate extracts in various cancer cell lines.

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference(s) |

| Punicalagin | AGS (Gastric) | CCK-8 | 100-200 µM (at 48h) | [1] |

| Punicalagin | HGC-27 (Gastric) | CCK-8 | >200 µM (more resistant) | [1] |

| Punicalagin | 23132/87 (Gastric) | CCK-8 | 100-200 µM (at 48h) | [1] |

| Pomegranate Peel Extract | MCF-7 (Breast) | MTT | 5 µg/mL | [2] |

| Pomegranate Juice Extract | MCF-7 (Breast) | MTT | 49.08 µg/mL | [2] |

| Pomegranate Peel Extract | PC-3 (Prostate) | MTT | 5 µg/mL | [2] |

| Pomegranate Peel Extract | A549 (Lung) | MTT | 5 µg/mL | [2] |

| Punicalagin | U2OS (Osteosarcoma) | CCK-8 | <100 µM (at 48h) | |

| Punicalagin | MG63 (Osteosarcoma) | CCK-8 | <100 µM (at 48h) | [3] |

| Punicalagin | SaOS2 (Osteosarcoma) | CCK-8 | <100 µM (at 48h) | [3] |

| Urolithin A | HT29 (Colon) | MTT | 100 µM (induces apoptosis) | [4] |

| Urolithin A | SW480 (Colon) | MTT | 100 µM (induces apoptosis) | [4] |

| Ellagic Acid | PBMCs | Cell Proliferation | 7.56 µg/mL | |

| Punicalagin | PBMCs | Cell Proliferation | 38.52 µg/mL | [5] |

| Punicalin | PBMCs | Cell Proliferation | 69.95 µg/mL | [5] |

Anti-Inflammatory and Antioxidant Effects

A cornerstone of this compound's mechanism of action is its ability to mitigate inflammation and oxidative stress. It achieves this by inhibiting pro-inflammatory signaling pathways and enhancing the endogenous antioxidant response.

Quantitative Data on Anti-Inflammatory and Antioxidant Activity

| Compound/Extract | Cell Line/Model | Effect | Quantitative Measurement | Reference(s) |

| Pomegranate Peel Extract | Caco-2 | Suppression of TNF-α induced CXCL8 secretion | Significant suppression at 2.5-25 µg/mL (p < 0.001) | [6] |

| Pomegranate Peel Extract | Porcine Colonic Explants | Suppression of LPS-induced CXCL8 production | Significant suppression at 5 and 25 µg/mL (p < 0.01) | [6] |

| Pomegranate Peel Extract | Porcine Colonic Explants | Suppression of LPS-induced IL1A, IL6, and CXCL8 gene expression | Significant suppression at 5 µg/mL (p < 0.05) | [6] |

| Punicalagin | RAW 264.7 Macrophages | Inhibition of LPS-induced PGE2 and NO production | Dose-dependent decrease at concentrations of 0-10 µM | [7] |

| Punicalagin | RAW 264.7 Macrophages | Attenuation of LPS-induced iNOS and COX-2 mRNA expression | Concentration-dependent attenuation | [7] |

| Pomegranate Juice | SK-N-SH | Dose-dependent reduction in COX-2-dependent PGE2 production | Dose-dependent reduction | [8] |

| Pomegranate Juice | MDA-MB-231 | Reduction of basal intracellular ROS content | Significant reduction at 2.5% v/v | [9] |

| Pomegranate Peel Extract | In vitro assay | Superoxide radical scavenging ability | Dose-dependent inhibition of formazan production | [10] |

Signaling Pathways Modulated by this compound

This compound and its constituents exert their cellular effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Pomegranate extracts have been shown to inhibit NF-κB activation.[11] This is achieved by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[12][13] The inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and stress responses. Pomegranate extracts have been shown to inhibit the phosphorylation of these key kinases, thereby attenuating downstream signaling.[12][14] This inhibition contributes to the anti-proliferative and anti-inflammatory effects of this compound.

References

- 1. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Pomegranate Peel Extracts on In Vitro Human Intestinal Caco-2 Cells and Ex Vivo Porcine Colonic Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pomegranate (Punica granatum L.) Extract Effects on Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the effect of pomegranate crude extract, and its post-harvesting preservation procedures, on redox tone, cellular growth and metabolic profile of MDA-MB-231 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pomegranate extract inhibits androgen-independent prostate cancer growth through a nuclear factor-κB-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pomegranate fruit extract inhibits UVB-induced inflammation and proliferation by modulating NF-κB and MAPK signaling pathways in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Polyphenol-rich pomegranate fruit extract (POMx) suppresses PMACI-induced expression of pro-inflammatory cytokines by inhibiting the activation of MAP Kinases and NF-κB in human KU812 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Pomegranate Polyphenols: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of pomegranate-derived polyphenols, with a focus on compounds such as punicalagin, which are often central to the fruit's potent antioxidant capacity. The term "Pomegralignan" may refer to this class of compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the experimental data, methodologies, and mechanistic pathways associated with the antioxidant effects of these natural compounds.

Quantitative Summary of Antioxidant Activity

The antioxidant capacity of pomegranate extracts and their purified components has been extensively evaluated using various in vitro assays. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of their efficacy.

Table 1: Radical Scavenging Activity of Pomegranate Extracts (DPPH Assay)

| Pomegranate Part/Extract | Concentration | Antioxidant Activity (% Inhibition) | IC50 Value | Reference |

| Peel (Methanol Extract) | 50 ppm | 81% | - | [1] |

| Seed (Methanol Extract) | 100 ppm | 23.2% | - | [1] |

| Peel and Leaves (Water Soluble Extract) | - | - | 0.14 mg/ml | [2] |

| Peel (Dried, Acetone Extract) | - | - | 1.2 ± 0.35 µg/ml | [3] |

| Peel (Undried, Acetone Extract) | - | - | 5 ± 1.8 µg/ml | [3] |

| Peel (Dried, Aqueous Extract) | - | - | 8.1 ± 0.66 µg/ml | [3] |

| Peel (Undried, Aqueous Extract) | - | - | 7.9 ± 0.08 µg/ml | [3] |

| Peel Extract | 40 µL | 88.17 ± 0.69% | - | [4] |

| Peel Extract | 50 µL | 92.50 ± 1.23% | - | [4] |

Table 2: Radical Scavenging Activity of Pomegranate Extracts (ABTS Assay)

| Pomegranate Part/Extract | Concentration | Antioxidant Activity (% Inhibition) | IC50 Value | Reference |

| Peel and Leaves (Water Soluble Extract) | - | Strong Activity | - | [2] |

| Peel (70% Ethanol: 30% Water Extract) | - | 94.6 ± 6.10% | - | [5] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) and Other Assays

| Pomegranate Part/Extract | Assay | Concentration | Antioxidant Activity (% Inhibition) | Reference |

| Peel (Methanol Extract) | β-carotene-linoleate | 50 ppm | 83% | [1] |

| Seed (Methanol Extract) | β-carotene-linoleate | 100 ppm | 22.6% | [1] |

| Peel (Methanol Extract) | Lipid Peroxidation (TBA) | 100 ppm | 56% | [1] |

| Peel (Methanol Extract) | Hydroxyl Radical Scavenging | 100 ppm | 58% | [1] |

| Peel (Methanol Extract) | LDL Oxidation | 100 ppm | 93.7% | [1] |

| Peel Extract | Hydrogen Peroxide Scavenging | 40 µL | 78.22 ± 0.94% | [4] |

| Peel Extract | Hydrogen Peroxide Scavenging | 50 µL | 88.99 ± 1.03% | [4] |

| Peel Extract | FRAP | 40 µL | 78.43 ± 1.25% | [4] |

| Peel Extract | FRAP | 50 µL | 88.49 ± 0.67% | [4] |

Experimental Protocols

Detailed methodologies for the principal in vitro antioxidant assays are provided below.

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] The procedure is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[6]

Materials:

-

DPPH (2,2-Diphenyl-1-Picrylhydrazyl)

-

Methanol or Ethanol

-

Test sample (Pomegranate extract or compound)

-

Positive control (e.g., Ascorbic acid, Trolox, BHT)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.02% w/v or 10⁻³ M) in methanol or ethanol.[6][7] This solution should be freshly prepared and protected from light.[6] For the working solution, the stock can be diluted to achieve an absorbance of approximately 1.0 at 517 nm.[6]

-

Reaction Mixture: Add a specific volume of the test sample at various concentrations (e.g., 500 µl) to the DPPH working solution (e.g., 125 µl of 0.02% DPPH in 500 µl of 99.5% ethanol).[7] A blank is prepared using the solvent instead of the sample.[7]

-

Incubation: The reaction mixture is vortexed and incubated in the dark at room temperature for a specified period (e.g., 30-60 minutes).[6][7]

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[6][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] The pre-generated ABTS•+ is blue-green, and its decolorization upon reaction with an antioxidant is measured spectrophotometrically.[8]

Materials:

-

ABTS (2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid)

-

Potassium persulfate or ammonium persulfate

-

Ethanol or water

-

Test sample

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Generation of ABTS Radical Cation: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM final concentration) or ammonium persulfate.[5][8] The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[5]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[8]

-

Measurement: The absorbance is read at 734 nm.[8]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9][10] The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[11]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test sample

-

Ferrous sulfate (FeSO₄) or Trolox for standard curve

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[10][11] The reagent is warmed to 37°C before use.

-

Reaction Mixture: A small volume of the test sample (e.g., 10 µL) is mixed with a larger volume of the FRAP reagent (e.g., 220 µL).[10]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[11][12]

-

Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[10][11]

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflow

The antioxidant and anti-inflammatory effects of pomegranate polyphenols are mediated through the modulation of various cellular signaling pathways. Additionally, a standardized workflow is crucial for the systematic evaluation of their in vitro antioxidant potential.

Caption: Pomegranate polyphenols' antioxidant and anti-inflammatory signaling pathways.

Pomegranate-derived polyphenols exert their antioxidant effects not only through direct radical scavenging but also by modulating key signaling pathways.[13] They can inhibit pro-inflammatory pathways such as the NF-κB and MAPK pathways, thereby reducing the expression of inflammatory mediators like COX-2 and various cytokines.[14] Some polyphenols have also been shown to activate the SIRT3-SOD2 pathway, enhancing the cell's endogenous antioxidant defense mechanisms.[13]

Caption: General workflow for assessing in vitro antioxidant activity of pomegranate extracts.

The evaluation of the in vitro antioxidant activity of pomegranate extracts follows a systematic workflow. This begins with the selection of the plant material, followed by an appropriate extraction method to isolate the bioactive compounds.[5][12] The prepared extracts are then subjected to a panel of antioxidant assays to assess their activity through different mechanisms.[4] The final step involves data analysis to quantify and compare the antioxidant efficacy of the extracts.

References

- 1. Studies on the antioxidant activity of pomegranate (Punica granatum) peel and seed extracts using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IN VITRO ANTIOXIDANT ACTIVITIES OF FRUITS AND LEAVES OF POMEGRANATE | International Society for Horticultural Science [ishs.org]

- 3. HPLC Analysis and DPPH Assay of Some Bioactive Compounds in Pomegranate Peel Extracts [zenodo.org]

- 4. jcdr.net [jcdr.net]

- 5. Antioxidant and antibacterial potential of pomegranate peel extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant Activity of Pomegranate Juice and Punicalagin [scirp.org]

- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. phcogres.com [phcogres.com]

- 13. Pomegranate-Derived Polyphenols Reduce Reactive Oxygen Species Production via SIRT3-Mediated SOD2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preventive and Prophylactic Mechanisms of Action of Pomegranate Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anti-inflammatory Effects of Pomegranate-Derived Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pomegranate (Punica granatum L.), a fruit with a rich history of medicinal use, is a source of bioactive compounds with significant therapeutic potential. Among these, the ellagitannins, including punicalagin and its metabolite ellagic acid, have garnered considerable attention for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary anti-inflammatory effects of these pomegranate-derived compounds, referred to herein as "Pomegralignan" for the purpose of this guide. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, cardiovascular disease, and neurodegenerative disorders. The modulation of inflammatory pathways therefore represents a critical therapeutic strategy. Pomegranate and its extracts have demonstrated promising anti-inflammatory activity in a variety of preclinical models.[1] The primary bioactive constituents responsible for these effects are believed to be polyphenols, particularly ellagitannins like punicalagin, which are hydrolyzed to ellagic acid and further metabolized by gut microbiota into urolithins.[1] This guide focuses on the anti-inflammatory mechanisms of these compounds, providing a technical foundation for further investigation and development.

Quantitative Data Summary

The anti-inflammatory effects of pomegranate extracts and their purified components have been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of Pomegranate Extracts and Constituents

| Compound/Extract | Cell Line | Inflammatory Stimulus | Concentration | Measured Parameter | Result (% Inhibition or Fold Change) | Reference |

| Pomegranate Fruit Extract (PFE) | Human KU812 mast cells | PMACI | Not specified | Pro-inflammatory cytokine gene expression | Inhibition | [2] |

| Pomegranate Fruit Extract (PFE) | Human OA chondrocytes | IL-1β (10 ng/mL) | 50 µg/mL | IL-6 protein expression | Significant inhibition | [2] |

| Punicalagin | RAW 264.7 macrophages | LPS | 50 µM | IL-6 and TNF-α secretion | Significant inhibition | [3] |

| Punicalagin, Punicalin, Ellagic Acid | Human PBMCs | Phytohemagglutinin | Various | TNF-α, IL-6, IL-8 production | Dose-dependent inhibition | [4] |

| Ellagic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | 50-200 µg/mL | NO, PGE2, IL-6 production | Dose-dependent inhibition | [5] |

| Pomegranate Juice | HT-29 colon cancer cells | TNF-α | 50 mg/L | TNF-α protein expression | 79% inhibition | [6] |

Table 2: In Vivo Anti-inflammatory Effects of Pomegranate Extracts and Constituents

| Compound/Extract | Animal Model | Disease Model | Dosage | Measured Parameter | Result (% Reduction or Fold Change) | Reference |

| Pomegranate Rind Extract | Wistar rats | Carrageenan-induced paw edema | 200 mg/kg | Paw swelling | Significant reduction (p < 0.001) | [4][7] |

| Pomegranate Rind Extract | Wistar rats | Complete Freund's adjuvant-induced arthritis | 200 mg/kg | TNF-α, IL-1β, IL-6 levels | Significant downregulation | [4][7] |

| Pomegranate Juice | Patients with Type 2 Diabetes | Clinical trial | 250 mL/day for 12 weeks | Plasma IL-6 and hs-CRP | Significant decrease | [8] |

| Ellagic Acid | Rats | Collagen-induced arthritis | 50 mg/kg | Serum TNF-α, IL-1β, IL-6 | Significant reduction | [9] |

| Pomegranate Peel Extract | Swiss albino mice | Echinococcosis | Not specified | Nitric oxide and TNF-α levels | Significant reduction | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of pomegranate-derived compounds.

Cell Culture and Induction of Inflammation

-

Cell Lines: RAW 264.7 murine macrophages, human peripheral blood mononuclear cells (PBMCs), and primary human chondrocytes are frequently used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Inflammatory Stimulus: Inflammation is commonly induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to stimulate an inflammatory response.[5] Interleukin-1β (IL-1β) is also used, particularly in chondrocyte models.[2]

Cytokine and Inflammatory Mediator Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol Outline:

-

Coating: Microtiter plates are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Sample Incubation: Cell culture supernatants or serum samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm), and the concentration of the cytokine is determined by comparison to a standard curve.[11][12]

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the quantification of protein expression and phosphorylation status.

-

Protocol Outline:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. Nuclear and cytoplasmic extracts can be prepared for studying protein translocation.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-p38, IκBα).

-

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.[13][14]

-

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Protocol Outline:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Treatment: Animals are orally administered with the pomegranate extract or vehicle (control) for a specified period.

-

Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]

-

Signaling Pathways and Visualizations

Pomegranate-derived compounds exert their anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pomegranate polyphenols have been shown to inhibit the activation of NF-κB.[2][15]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response. Pomegranate compounds can suppress the phosphorylation of key MAPK proteins.[3]

Caption: this compound-mediated inhibition of the MAPK signaling cascade.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity in a cell-based assay.

Caption: A standard workflow for in vitro anti-inflammatory assays.

Conclusion

The collective evidence strongly supports the anti-inflammatory potential of pomegranate-derived compounds. By targeting key signaling pathways such as NF-κB and MAPK, these natural products offer a promising avenue for the development of novel therapeutics for a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic benefits of "this compound." Future research should focus on clinical trials to validate these preclinical findings and to establish safe and effective dosing regimens in human populations.

References

- 1. researchgate.net [researchgate.net]

- 2. A polyphenol-rich pomegranate fruit extract suppresses NF-κB and IL-6 expression by blocking the activation of IKKβ and NIK in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory potential of ellagic acid, gallic acid and punicalagin A&B isolated from Punica granatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pomegranate extract inhibits androgen-independent prostate cancer growth through a nuclear factor-κB-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. famecancermuseum.com [famecancermuseum.com]

- 11. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pomegranate fruit extract inhibits UVB-induced inflammation and proliferation by modulating NF-κB and MAPK signaling pathways in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pomegranate extract inhibits the interleukin-1β-induced activation of MKK-3, p38α-MAPK and transcription factor RUNX-2 in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Initial Findings on the Bioavailability of Pomegranate Polyphenols: A Technical Guide

Disclaimer: The term "Pomegralignan" does not correspond to a recognized compound in the scientific literature concerning pomegranate bioavailability. This guide will focus on the well-researched bioavailability of the primary bioactive polyphenols in pomegranate, namely ellagitannins (such as punicalagin) and their metabolites, ellagic acid and urolithins, which are central to the health effects attributed to pomegranate consumption.

Introduction

Pomegranate (Punica granatum L.) is a rich source of bioactive polyphenols, particularly ellagitannins, which are not absorbed intact but undergo extensive metabolism.[1] Upon ingestion, these compounds are hydrolyzed in the intestine to ellagic acid.[1][2] Subsequently, gut microflora metabolize ellagic acid into urolithins (e.g., urolithin A and B), which are then absorbed.[1] These metabolites are considered key mediators of the physiological effects of pomegranate consumption. This technical guide provides an in-depth overview of the initial findings on the bioavailability of these critical pomegranate-derived compounds, detailing experimental protocols, summarizing pharmacokinetic data, and visualizing relevant signaling pathways.

Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic parameters of ellagic acid and its metabolites following the consumption of pomegranate juice or extracts in human and animal studies.

Table 1: Pharmacokinetic Parameters of Ellagic Acid in Human Plasma

| Form of Consumption | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (µmol·h/L) | Reference |

| Pomegranate Juice (8 oz) | 25 mg EA, 318 mg ETs | 31.9 | 1 | - | [2] |

| Pomegranate Juice (8 oz) | 857 mg polyphenols | - | 0.65 ± 0.23 | 0.14 ± 0.05 | [3] |

| Pomegranate Liquid Extract | 776 mg polyphenols | - | 0.94 ± 0.06 | 0.11 ± 0.03 | [3] |

| Pomegranate Powder Extract | 755 mg polyphenols | - | 2.58 ± 0.42 | 0.11 ± 0.04 | [3] |

| Pomegranate Juice (237 mL) | ~120 mg EA | No significant difference compared to pure EA | - | - | [4] |

| Pure Ellagic Acid (500 mg) | 500 mg EA | No significant difference compared to PomJ | - | - | [4] |

Table 2: Pharmacokinetic Parameters of Punicalagin and its Metabolites in Animal Models

| Compound | Animal Model | Dose | Plasma Concentration | Notes | Reference |

| Punicalagin | Rat | Oral administration | 30 µg/mL | - | [5] |

| Ellagic Acid | Rat | Oral administration | 213 ng/mL | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioavailability of pomegranate polyphenols. Below are outlines of typical experimental protocols employed in human and animal studies.

This protocol is a generalized representation based on methodologies described in the cited literature[2][3][4].

-

Subject Recruitment: Healthy volunteers are recruited for the study. Exclusion criteria typically include allergies to pomegranate, chronic intestinal diseases, and recent use of antibiotics or dietary supplements.[6]

-

Study Design: A crossover study design is often employed, where each participant serves as their own control.[4] A washout period of at least one week is maintained between interventions.[3]

-

Intervention: Participants consume a standardized dose of pomegranate juice or extract. The polyphenol content, particularly ellagic acid and ellagitannins, of the intervention material is quantified.[3]

-

Sample Collection: Blood samples are collected at baseline and at various time points post-consumption (e.g., 0, 1, 2, 4, 6 hours).[2][3] Urine samples may also be collected over a 24-hour period.

-

Sample Processing: Plasma is separated from blood samples. A rapid plasma extraction procedure involving acidic precipitation of proteins is utilized.[2]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of ellagic acid and its metabolites in plasma and urine.[2][7]

This protocol is a generalized representation based on methodologies described in the cited literature[5][8].

-

Animal Model: Sprague-Dawley rats are frequently used in these studies.

-

Intervention: A defined dose of pomegranate extract is administered orally.

-

Sample Collection: Blood samples are collected at specified time points post-administration. Tissues such as the liver and kidney may also be harvested for analysis.[8]

-

Sample Processing and Analysis: Similar to human studies, plasma is processed, and HPLC is used to determine the concentrations of punicalagin, ellagic acid, and other metabolites.

Signaling Pathways Modulated by Pomegranate Polyphenols

Pomegranate polyphenols and their metabolites have been shown to modulate several key signaling pathways involved in inflammation and cellular regulation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Pomegranate extracts have been shown to inhibit the activation of NF-κB.[1][9] This inhibition is thought to be a primary mechanism for the anti-inflammatory and anti-cancer properties of pomegranate.[1]

Caption: Inhibition of the NF-κB signaling pathway by pomegranate polyphenols.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation and apoptosis. Punicalagin, a major polyphenol in pomegranate, has been shown to reduce the phosphorylation of key components of the MAPK pathway, including c-JNK, p38, and ERK.[10]

Caption: Modulation of the MAPK signaling pathway by pomegranate polyphenols.

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Pomegranate juice has been observed to inhibit the phosphorylation of PI3K/Akt and the expression of mTOR.[11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pomegranate polyphenols.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a human bioavailability study of pomegranate polyphenols.

Caption: Experimental workflow for a human bioavailability study.

Conclusion

The bioavailability of pomegranate polyphenols is characterized by the metabolism of ellagitannins into ellagic acid and subsequently into urolithins by the gut microbiota. These metabolites are absorbed and are likely responsible for the observed health benefits, which are mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR. Further research is warranted to fully elucidate the pharmacokinetic profiles of all bioactive pomegranate metabolites and their specific roles in human health.

References

- 1. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and bioactivity of free ellagic acid compared to pomegranate juice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Bioavailable constituents/metabolites of pomegranate (Punica granatum L) preferentially inhibit COX2 activity ex vivo and IL-1beta-induced PGE2 production in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. Anti-Inflammatory Mechanism Involved in Pomegranate-Mediated Prevention of Breast Cancer: the Role of NF-κB and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Pomegranate ( Punica granatum ) in Cancer Prevention and Treatment: Modulating Signaling Pathways From Inflammation to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Interplay of Pomegralignan, Ellagitannins, and Punicalagin

This technical guide provides a comprehensive overview of the chemical relationships, biosynthetic origins, and analytical methodologies for pomegralignan, ellagitannins, and punicalagin, key bioactive compounds found in pomegranate (Punica granatum L.). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of these phytochemicals.

Chemical Structures and Biosynthetic Relationship

This compound, ellagitannins, and punicalagin are distinct classes of polyphenolic compounds co-existing in pomegranate, each with unique chemical structures and biosynthetic pathways.

Ellagitannins are a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol core, typically glucose. Upon hydrolysis, ellagitannins yield ellagic acid, the dilactone of HHDP.

Punicalagin is a prominent and highly bioactive ellagitannin, and is one of the largest known polyphenols. It is characterized by a gallagic acid and an ellagic acid unit attached to a glucose core. There are two anomers, punicalagin A and B, which differ in the stereochemistry at the anomeric carbon of the glucose moiety.

This compound is a lignan, a class of polyphenols formed by the dimerization of two coniferyl alcohol units. Its biosynthetic pathway is distinct from that of ellagitannins.